Hydroxypaspalinine, 14-alpha-
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Overview
Description
Hydroxypaspalinine, 14-alpha- is an indolic secondary metabolite first isolated from the fungus Aspergillus nomius by researchers at Iowa University and the USDA in 1993 . It belongs to the paspalinine family of tremorigenic toxins, which are often associated with animal toxicity on pasture . This compound exhibits weak antiinsectan activity .
Preparation Methods
Hydroxypaspalinine, 14-alpha- is typically isolated from the sclerotia of Aspergillus nomius . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that indole diterpenoids, the class of compounds to which hydroxypaspalinine belongs, are synthesized through a series of cyclization, oxidation, and prenylation reactions starting from a common precursor, 3-geranylgeranylindole .
Chemical Reactions Analysis
Hydroxypaspalinine, 14-alpha- undergoes various chemical reactions typical of indole diterpenoids. These reactions include:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the indole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically other indole diterpenoid derivatives with modified functional groups .
Scientific Research Applications
Hydroxypaspalinine, 14-alpha- has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of indole diterpenoids.
Biology: The compound’s weak antiinsectan activity makes it a subject of interest in entomological studies.
Industry: The compound’s potential use in developing antiinsectan agents is being explored.
Mechanism of Action
The mechanism of action of hydroxypaspalinine, 14-alpha- involves its interaction with specific molecular targets in insects, leading to its antiinsectan activity . The exact molecular pathways and targets are not fully elucidated, but it is believed to interfere with the normal functioning of the insect’s nervous system .
Comparison with Similar Compounds
Hydroxypaspalinine, 14-alpha- is unique among its peers due to its specific structural features and biological activity. Similar compounds include:
Paspalinine: Another member of the paspalinine family with similar tremorigenic properties.
Paxilline: An indole diterpenoid with potent tremorigenic activity.
Janthitrems: Compounds with similar structural features and biological activities.
These compounds share a common indole diterpenoid core structure but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C27H31NO5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(1S,4R,5S,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one |
InChI |
InChI=1S/C27H31NO5/c1-23(2)22-18(29)13-19-26(32-22,33-23)10-9-24(3)25(4)14(12-20(30)27(19,24)31)11-16-15-7-5-6-8-17(15)28-21(16)25/h5-8,13-14,20,22,28,30-31H,9-12H2,1-4H3/t14?,20-,22-,24+,25+,26-,27-/m0/s1 |
InChI Key |
JNHPMJVSUJKCKH-LRHBAKDYSA-N |
Isomeric SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1([C@H](CC5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)O |
Canonical SMILES |
CC1(C2C(=O)C=C3C(O2)(O1)CCC4(C3(C(CC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)O)C)C |
Origin of Product |
United States |
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